5-Methyl-2-(pyridin-2-yl)benzonitrile
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Overview
Description
5-Methyl-2-(pyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C13H10N2 It is a derivative of benzonitrile, where the benzene ring is substituted with a methyl group and a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(pyridin-2-yl)benzonitrile typically involves the reaction of 2-bromopyridine with 5-methylbenzonitrile under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(pyridin-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-Methyl-2-(pyridin-2-yl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity, molecular interactions, and downstream signaling pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile: This compound is similar in structure but contains an additional oxo group and a dihydropyridinyl moiety.
3-[Substituted]-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitriles: These compounds have a tetrazole ring instead of a nitrile group.
Uniqueness
5-Methyl-2-(pyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
5-Methyl-2-(pyridin-2-yl)benzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a unique structure characterized by a methyl group attached to a pyridine ring, which is further connected to a benzonitrile moiety. Its molecular formula is C13H10N2, and it appears as a white solid with a melting point of 61–62 °C. The presence of both aromatic and heterocyclic components contributes to its chemical reactivity and potential biological activity.
Biological Activity Overview
The biological activity of this compound is still under investigation, but preliminary studies suggest interactions with various biological systems. These interactions may influence pathways relevant to therapeutic effects. Notably, the compound's structural characteristics may allow it to engage with specific receptors or enzymes, although detailed binding affinity studies and mechanism of action investigations are needed for conclusive insights.
Potential Therapeutic Applications
- Anticancer Activity : Similar compounds have shown promising anticancer properties. For instance, pyridine derivatives have been evaluated for their ability to inhibit cancer cell proliferation, suggesting that this compound could exhibit similar effects.
- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial and antifungal activities, indicating potential for this compound in treating infections.
Case Study 1: Anticancer Activity
A study on pyridine-based compounds revealed that certain derivatives exhibited significant anticancer effects with IC50 values in the low micromolar range. For example, derivatives containing pyridine rings showed enhanced cytotoxicity against various cancer cell lines . While specific data for this compound is limited, its structural similarity suggests it may possess comparable activity.
Case Study 2: Antimicrobial Testing
Research on structurally related compounds has indicated effective antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, certain pyridine derivatives exhibited minimum inhibitory concentrations (MICs) as low as 7.5 ppm against R. rubra and E. coli . This suggests that this compound could potentially be evaluated for similar antimicrobial efficacy.
Data Table: Comparison of Biological Activities
Compound Name | Activity Type | IC_{50}/MIC (μM or ppm) | Reference |
---|---|---|---|
Pyridine Derivative A | Anticancer | 0.010 | |
Pyridine Derivative B | Antimicrobial | 7.5 ppm | |
This compound | Potential Activity | TBD |
The exact mechanism by which this compound exerts its biological effects remains unclear. However, based on analogous compounds, it is hypothesized that the compound may interact with cellular targets such as enzymes or receptors involved in critical signaling pathways.
Properties
Molecular Formula |
C13H10N2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-methyl-2-pyridin-2-ylbenzonitrile |
InChI |
InChI=1S/C13H10N2/c1-10-5-6-12(11(8-10)9-14)13-4-2-3-7-15-13/h2-8H,1H3 |
InChI Key |
POCLOSIEAHJLTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=N2)C#N |
Origin of Product |
United States |
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